L-Glutamine-2-13C

Description

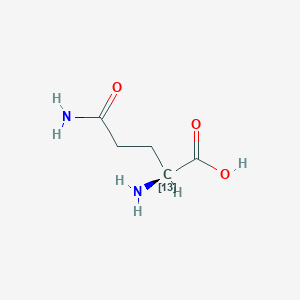

Structure

2D Structure

Properties

Molecular Formula |

C5H10N2O3 |

|---|---|

Molecular Weight |

147.14 g/mol |

IUPAC Name |

(2S)-2,5-diamino-5-oxo(213C)pentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i3+1 |

InChI Key |

ZDXPYRJPNDTMRX-CGEPYFIDSA-N |

Isomeric SMILES |

C(CC(=O)N)[13C@@H](C(=O)O)N |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

L-Glutamine-2-¹³C: A Technical Guide to Its Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of L-Glutamine-2-¹³C in metabolic research, with a focus on stable isotope tracing studies. It is designed to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, oncology, and drug development.

Introduction to L-Glutamine Metabolism and ¹³C Tracing

Glutamine is the most abundant amino acid in the human body and plays a central role in a variety of metabolic processes beyond its role as a building block for proteins.[1] It is a key nitrogen donor for the synthesis of nucleotides and other amino acids, and a significant carbon source for the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[2][3][4] In rapidly proliferating cells, such as cancer cells, glutamine metabolism is often reprogrammed to support the increased demand for biomass and energy.[2]

Stable isotope tracing using ¹³C-labeled glutamine is a powerful technique to elucidate the metabolic fate of glutamine in both normal and diseased states. By replacing the naturally abundant ¹²C with the heavy isotope ¹³C at a specific position, researchers can track the incorporation of glutamine-derived carbon into various downstream metabolites. L-Glutamine-2-¹³C, with its label on the second carbon, provides a valuable tool for dissecting specific metabolic pathways.

Core Applications in Research

The primary application of L-Glutamine-2-¹³C in research is as a tracer in metabolic flux analysis (MFA) to quantify the rate of metabolic reactions. This technique provides a detailed snapshot of cellular metabolism, revealing how nutrients are utilized and how metabolic pathways are altered in response to genetic or environmental perturbations.

Tracing Glutamine's Entry into the TCA Cycle

A major use of ¹³C-labeled glutamine is to investigate its entry into the TCA cycle, which can occur through two primary routes:

-

Glutaminolysis (Oxidative Metabolism): Glutamine is converted to glutamate and then to α-ketoglutarate, which enters the TCA cycle in an oxidative direction.

-

Reductive Carboxylation: In some cancer cells, particularly under hypoxic conditions, glutamine-derived α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate, a key precursor for lipid synthesis.

By analyzing the mass isotopologue distribution of TCA cycle intermediates, researchers can determine the relative contribution of these two pathways.

Investigating Biosynthetic Pathways

L-Glutamine-2-¹³C is instrumental in tracing the contribution of glutamine's carbon backbone to the synthesis of:

-

Other Amino Acids: Such as aspartate and proline.

-

Nucleotides: Essential for DNA and RNA synthesis.

-

Lipids: Through the reductive carboxylation pathway that generates citrate for fatty acid synthesis.

-

Glutathione: A critical antioxidant.

Quantitative Data Presentation

The analysis of ¹³C-labeled metabolites via mass spectrometry or NMR spectroscopy generates quantitative data on the extent of isotope incorporation. This data is typically presented as the fractional enrichment or the mass isotopologue distribution (MID) of key metabolites. Below is a representative table summarizing the kind of quantitative data that can be obtained from a typical L-Glutamine-¹³C tracing experiment in cancer cells.

| Metabolite | Mass Isotopologue | Fractional Enrichment (%) - Normoxic Conditions | Fractional Enrichment (%) - Hypoxic Conditions |

| Glutamate | M+1 | 95.2 ± 1.5 | 96.1 ± 1.2 |

| α-Ketoglutarate | M+1 | 85.7 ± 2.1 | 88.3 ± 1.9 |

| Citrate | M+1 | 35.4 ± 3.2 | 25.1 ± 2.8 |

| Citrate | M+2 | 5.8 ± 0.9 | 15.7 ± 2.1 |

| Malate | M+1 | 42.1 ± 2.5 | 30.5 ± 2.3 |

| Aspartate | M+1 | 40.3 ± 2.8 | 28.9 ± 2.6 |

Note: This table presents hypothetical but representative data for illustrative purposes. Actual values will vary depending on the cell type, experimental conditions, and the specific labeled position of glutamine used.

Experimental Protocols

A successful L-Glutamine-¹³C tracing experiment requires careful planning and execution. The following is a generalized protocol for an in vitro cell culture experiment using LC-MS for analysis.

Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.

-

Isotope Labeling Medium: Prepare a labeling medium by supplementing glutamine-free medium with L-Glutamine-2-¹³C at the desired concentration (typically the same as physiological glutamine levels).

-

Labeling: When cells reach the desired confluency, replace the standard medium with the pre-warmed ¹³C-labeling medium.

-

Incubation: Incubate the cells for a specific period to allow for the incorporation of the labeled glutamine into downstream metabolites. The incubation time should be optimized to reach a metabolic steady state.

Metabolite Extraction

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to quench metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent, typically 80% methanol, to the cells.

-

Cell Lysis: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cell debris.

-

Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube for analysis.

LC-MS/MS Analysis

-

Chromatographic Separation: Inject the metabolite extract onto a liquid chromatography (LC) system equipped with a suitable column (e.g., a HILIC column for polar metabolites) to separate the individual metabolites.

-

Mass Spectrometry Detection: The eluent from the LC is introduced into a mass spectrometer (MS) for detection. The MS is operated in a mode that allows for the detection and quantification of different mass isotopologues of each metabolite.

-

Data Analysis: The resulting data is processed to determine the fractional enrichment and mass isotopologue distribution for each metabolite of interest.

Visualization of Pathways and Workflows

Visualizing the complex metabolic pathways and experimental procedures is crucial for understanding and communicating the results of L-Glutamine-¹³C tracing studies. The following diagrams were generated using Graphviz (DOT language).

Glutamine Metabolism Pathways

Caption: Key metabolic fates of glutamine carbon.

Experimental Workflow for ¹³C-Glutamine Tracing

Caption: A typical experimental workflow for in vitro ¹³C-glutamine tracing.

Conclusion

L-Glutamine-2-¹³C is an indispensable tool in modern metabolic research. Its application in stable isotope tracing studies, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides unparalleled insights into the complexities of cellular metabolism. This guide has outlined the core applications, presented a framework for quantitative data analysis, provided detailed experimental protocols, and visualized key pathways and workflows. For researchers and drug development professionals, a thorough understanding of these methodologies is critical for advancing our knowledge of metabolic reprogramming in health and disease and for the development of novel therapeutic strategies that target metabolic vulnerabilities.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

L-Glutamine-2-13C Metabolic Tracing: A Technical Guide to Unraveling Cellular Metabolism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the principles and applications of L-Glutamine-2-13C as a metabolic tracer to investigate cellular metabolism, particularly in the context of cancer research and drug development. By tracing the fate of the 13C-labeled carbon at the second position of the glutamine molecule, researchers can elucidate the contributions of glutamine to key metabolic pathways, including the tricarboxylic acid (TCA) cycle and biosynthesis of macromolecules.

Core Principles of this compound Metabolic Tracing

Glutamine is a crucial nutrient for highly proliferative cells, serving as a primary source of carbon and nitrogen for energy production and the synthesis of biomass.[1] Metabolic tracing with isotopically labeled glutamine, such as this compound, allows for the precise tracking of its carbon backbone through various metabolic pathways. When this compound is introduced into a biological system, the 13C label is incorporated into downstream metabolites. By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, the relative activity of different metabolic pathways can be quantified.[2]

The metabolic fate of glutamine is primarily dictated by two major pathways originating from its conversion to the TCA cycle intermediate, α-ketoglutarate:

-

Glutaminolysis (Forward TCA Cycle): In this canonical pathway, glutamine is first converted to glutamate and then to α-ketoglutarate.[3] α-Ketoglutarate enters the TCA cycle and is oxidatively metabolized to generate ATP and reducing equivalents (NADH and FADH2). The carbon skeleton of glutamine is used to replenish TCA cycle intermediates in a process called anaplerosis.[1]

-

Reductive Carboxylation (Reverse TCA Cycle): Under certain conditions, such as hypoxia or mitochondrial dysfunction, which are common in cancer cells, α-ketoglutarate can be reductively carboxylated to form isocitrate and subsequently citrate.[3] This reverse flux through the TCA cycle is a significant pathway for the de novo synthesis of fatty acids.

The specific use of this compound allows for the precise tracking of the C2 carbon. Upon its conversion to α-ketoglutarate, the 13C label will be at the C2 position of α-ketoglutarate. The subsequent enzymatic reactions of the TCA cycle will then determine the position of this label in downstream metabolites, providing specific insights into the metabolic routing of glutamine.

Key Metabolic Pathways Traced by this compound

The journey of the 13C label from this compound can be followed through several key metabolic hubs. The diagram below illustrates the flow of the labeled carbon through glutaminolysis and its entry into the TCA cycle.

Experimental Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from cell culture to data analysis. The following is a generalized protocol that can be adapted for specific cell types and research questions.

Cell Culture and Labeling

-

Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.

-

Media Formulation: Culture cells in a glutamine-free medium supplemented with a known concentration of this compound. The concentration should be carefully chosen to mimic physiological conditions or to achieve a specific labeling enrichment.

-

Labeling Duration: The incubation time with the labeled glutamine is critical. A time-course experiment is often recommended to determine the point at which isotopic steady-state is reached for the metabolites of interest. For TCA cycle intermediates, this is often achieved within a few hours.

Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol).

-

Cell Lysis and Extraction: Scrape the cells in the cold extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Phase Separation: For separating polar and nonpolar metabolites, a two-phase extraction using methanol, water, and chloroform is commonly employed. The polar metabolites, including TCA cycle intermediates, will be in the aqueous phase.

Mass Spectrometry Analysis

-

Sample Preparation: The extracted polar metabolites are dried down and then derivatized to increase their volatility for gas chromatography-mass spectrometry (GC-MS) analysis, or reconstituted in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Instrumentation: High-resolution mass spectrometers are essential for accurately measuring the mass isotopomer distributions of metabolites.

-

Data Acquisition: Data is acquired in full scan mode to capture the entire mass spectrum of the labeled metabolites.

The following diagram outlines a typical experimental workflow for an this compound tracing experiment.

Data Presentation and Analysis

The primary data obtained from a metabolic tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID is the relative abundance of each isotopolog (a molecule with a specific number of heavy isotopes). This data can be presented in tables to facilitate comparison between different experimental conditions.

Table 1: Theoretical Mass Isotopomer Distribution of Key Metabolites from this compound

| Metabolite | Unlabeled (M+0) | Labeled (M+1) | Notes |

| Glutamine | Unlabeled fraction | Labeled fraction | The M+1 peak represents the incorporation of one 13C atom. |

| Glutamate | Unlabeled fraction | Labeled fraction | Directly derived from glutamine, retaining the M+1 label. |

| α-Ketoglutarate | Unlabeled fraction | Labeled fraction | Directly derived from glutamate, retaining the M+1 label. |

| Succinate | Unlabeled fraction | Labeled fraction | Due to the symmetry of succinate, the M+1 label can appear on either C1 or C4. |

| Fumarate | Unlabeled fraction | Labeled fraction | Similar to succinate, the label is distributed between C1 and C4. |

| Malate | Unlabeled fraction | Labeled fraction | The M+1 label is retained. |

Note: This table presents a simplified theoretical distribution. The actual fractional enrichment will depend on the experimental conditions and the metabolic state of the cells.

The quantitative analysis of MIDs allows for the calculation of metabolic fluxes, which represent the rate of conversion of metabolites through a particular pathway. This is often achieved using metabolic flux analysis (MFA) software that fits the experimental MID data to a metabolic network model.

Conclusion

This compound metabolic tracing is a powerful technique for dissecting the complexities of cellular metabolism. By providing a detailed view of how cells utilize glutamine, this approach offers invaluable insights for basic research and for the development of novel therapeutic strategies targeting metabolic vulnerabilities in diseases such as cancer. Careful experimental design, execution, and data analysis are paramount to obtaining robust and meaningful results from these sophisticated experiments.

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Applications of L-Glutamine-2-13C in Cancer Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a cornerstone of cancer biology, enabling cancer cells to sustain rapid proliferation and adapt to the tumor microenvironment.[1][2][3] Among the key nutrients, glutamine is of paramount importance. It serves not only as a nitrogen donor for the synthesis of nucleotides and other non-essential amino acids but also as a crucial carbon source that replenishes the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[4][5] To unravel the complexities of glutamine metabolism in cancer, stable isotope tracers have become an indispensable tool. Specifically, L-Glutamine labeled with carbon-13 (¹³C) at the second carbon position (L-Glutamine-2-¹³C) allows for precise tracking of its metabolic fate, providing deep insights into the altered metabolic wiring of cancer cells.

This technical guide details the core applications of L-Glutamine-2-¹³C in cancer metabolism research, providing structured data, experimental protocols, and pathway visualizations to aid researchers in designing and interpreting isotope tracing experiments.

Core Applications of L-Glutamine-2-¹³C

L-Glutamine-2-¹³C is a powerful tool for dissecting the metabolic pathways downstream of glutamine. Upon entering the cell, it is converted to glutamate, retaining the ¹³C label at the C2 position. This glutamate-2-¹³C is then converted to α-ketoglutarate-2-¹³C (α-KG), which sits at a critical metabolic node. From here, the ¹³C label can be traced through several key pathways.

Tracing Anaplerotic Flux into the TCA Cycle

In many cancer cells, glutamine is a primary anaplerotic substrate, feeding the TCA cycle to support biosynthesis and energy production. When L-Glutamine-2-¹³C is used, the resulting α-KG-2-¹³C enters the TCA cycle. Through oxidative metabolism, the label is transferred to succinate, fumarate, and malate. For instance, a full turn of the cycle will result in malate labeled at the C1 and C4 positions. By measuring the mass isotopologue distribution (MID) of these intermediates, researchers can quantify the contribution of glutamine to the TCA cycle pool.

Quantifying Reductive Carboxylation

Under conditions of hypoxia or mitochondrial dysfunction, some cancer cells utilize an alternative, "reductive" pathway. In this process, α-KG is reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate. This citrate can then be exported to the cytoplasm and cleaved to produce acetyl-CoA for lipid synthesis. Using L-Glutamine-2-¹³C allows for the clear detection of this pathway, as it will lead to citrate labeled at the C4 position (M+1). This contrasts with the M+2 citrate generated from glucose-derived acetyl-CoA.

Elucidating Biosynthetic Fates

The carbon backbone of glutamine is a precursor for numerous biosynthetic pathways. The ¹³C label from L-Glutamine-2-¹³C can be traced into:

-

Other Amino Acids: Primarily aspartate and proline, which are synthesized from TCA cycle intermediates oxaloacetate and α-KG, respectively.

-

Lipids: Through the reductive carboxylation pathway, the label can be incorporated into the acetyl-CoA pool used for de novo fatty acid synthesis.

-

Nucleotides: The carbon skeleton of aspartate, derived from glutamine, is a direct precursor for pyrimidine synthesis.

Quantitative Data Presentation

The primary output of a ¹³C tracer study is the mass isotopologue distribution (MID) of key metabolites, which represents the fractional abundance of molecules with a certain number of ¹³C atoms. This data is crucial for metabolic flux analysis.

| Metabolite | Isotopologue | Condition: Normoxia (% Enrichment) | Condition: Hypoxia (% Enrichment) | Condition: Drug-Treated (GLS Inhibitor) (% Enrichment) |

| Glutamate | M+1 | 95.2 ± 2.1 | 94.8 ± 2.5 | 15.5 ± 3.0 |

| α-Ketoglutarate | M+1 | 93.5 ± 2.8 | 92.1 ± 3.1 | 12.1 ± 2.7 |

| Citrate | M+1 (Reductive) | 5.3 ± 1.0 | 25.7 ± 3.5 | 1.2 ± 0.5 |

| Malate | M+1 | 85.6 ± 4.5 | 70.2 ± 5.1 | 9.8 ± 2.1 |

| Aspartate | M+1 | 82.1 ± 4.2 | 65.9 ± 4.9 | 8.5 ± 1.9 |

| Proline | M+1 | 45.3 ± 3.7 | 42.8 ± 4.0 | 5.1 ± 1.5 |

Table 1: Representative mass isotopologue distribution (MID) data from a hypothetical L-Glutamine-2-¹³C tracing experiment in cancer cells. Data shows the percentage of the metabolite pool containing one ¹³C atom (M+1). Increased M+1 citrate under hypoxia indicates enhanced reductive carboxylation. A sharp decrease in all labeled metabolites is observed with a glutaminase (GLS) inhibitor.

Key Experimental Protocols

A successful stable isotope tracing experiment requires meticulous execution from cell culture to data analysis.

In Vitro Cell Labeling Protocol

-

Cell Seeding: Plate cancer cells at a density that ensures they are in the exponential growth phase at the time of the experiment. Allow cells to adhere overnight.

-

Media Preparation: Prepare culture medium lacking endogenous glutamine. Supplement this medium with a known concentration of L-Glutamine-2-¹³C (e.g., 2 mM) and dialyzed fetal bovine serum to minimize unlabeled glutamine.

-

Labeling: Remove the standard culture medium, wash the cells once with phosphate-buffered saline (PBS), and add the prepared ¹³C-labeling medium.

-

Incubation: Incubate the cells for a predetermined time course. The time required to reach isotopic steady-state varies by metabolite and cell type but is often in the range of 6-24 hours.

-

Metabolism Quenching & Metabolite Extraction:

-

Aspirate the labeling medium and place the culture dish on dry ice.

-

Immediately add a cold extraction solvent (e.g., 80:20 methanol:water at -80°C) to quench all enzymatic activity.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifuge at high speed (e.g., 18,000 x g) at 4°C to pellet protein and cell debris.

-

Collect the supernatant containing the polar metabolites for analysis.

-

In Vivo Labeling Protocol

-

Animal Models: Use tumor-bearing animal models (e.g., xenografts or genetically engineered mouse models).

-

Tracer Administration: Administer a solution of L-Glutamine-2-¹³C via a method that ensures systemic delivery, such as intraperitoneal (IP) injection or infusion via a jugular vein catheter.

-

Labeling Duration: The labeling period in vivo is typically shorter than in vitro (e.g., 30-120 minutes) due to whole-body metabolism and clearance.

-

Tissue Harvest: At the end of the labeling period, euthanize the animal and rapidly excise the tumor and other relevant tissues.

-

Quenching: Immediately freeze-clamp the tissues in liquid nitrogen to halt metabolic activity.

-

Extraction: Homogenize the frozen tissue in a cold extraction solvent and proceed with the extraction protocol as described for cell cultures.

Analytical Methods

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common technique for analyzing ¹³C-labeled metabolites. Metabolites are separated by LC and detected by a mass spectrometer, which measures the mass-to-charge ratio (m/z) of each compound, allowing for the differentiation of unlabeled (M+0) and labeled (M+1, M+2, etc.) isotopologues.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Often used for analyzing derivatized amino acids and TCA cycle intermediates.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, ¹³C-NMR can provide precise information about the positional location of the ¹³C label within a molecule's carbon skeleton, which is invaluable for resolving complex metabolic pathways.

Mandatory Visualizations

Metabolic Pathway Diagram

Caption: Metabolic fate of L-Glutamine-2-¹³C in cancer cells.

Experimental Workflow Diagram

Caption: Workflow for stable isotope tracing with L-Glutamine-2-¹³C.

Drug Efficacy Assessment Diagram

Caption: Assessing glutaminase inhibitor efficacy with L-Glutamine-2-¹³C.

Applications in Drug Development

Stable isotope tracing with L-Glutamine-2-¹³C is a vital tool in the development of drugs targeting cancer metabolism.

-

Target Validation: By demonstrating that a drug candidate inhibits the flux of ¹³C from glutamine into downstream pathways, researchers can confirm on-target engagement in a physiologically relevant context. For example, a glutaminase inhibitor like CB-839 should drastically reduce the ¹³C enrichment in glutamate, α-KG, and all subsequent metabolites.

-

Mechanism of Action Studies: Tracing helps to elucidate the precise metabolic consequences of a drug's action. A drug might inhibit one pathway, causing metabolic flux to be rerouted through another, and L-Glutamine-2-¹³C can reveal these adaptive changes.

-

Identifying Resistance Mechanisms: If cancer cells develop resistance to a glutamine-targeting drug, tracer experiments can reveal the metabolic bypass pathways they have activated, suggesting potential combination therapies.

-

Patient Stratification: By analyzing metabolic flux profiles in patient-derived xenografts or tumor biopsies, it may be possible to identify which tumors are most dependent on glutamine metabolism ("glutamine-addicted") and are therefore most likely to respond to glutamine-targeted therapies.

Conclusion

L-Glutamine-2-¹³C is a versatile and powerful probe for interrogating the complexities of cancer metabolism. Its application in stable isotope tracing experiments, coupled with modern analytical platforms like LC-MS, provides quantitative insights into metabolic fluxes that are unattainable with conventional metabolomics. From fundamental research into pathway dysregulation to the preclinical and clinical development of novel therapeutics, L-Glutamine-2-¹³C enables a deeper understanding of the metabolic wiring that drives cancer, paving the way for more effective, targeted therapies.

References

- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glutamine’s double-edged sword: fueling tumor growth and offering therapeutic hope - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutamine-2-13C for Studying Neuronal Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Glutamine-2-13C as a stable isotope tracer for investigating neuronal metabolism. While direct literature on the specific use of this compound in neuroscience is limited, this document extrapolates from established principles of glutamine metabolism and findings from studies using other 13C-labeled glutamine isotopologues to offer a detailed resource for researchers. The guide covers the core principles, experimental methodologies, data interpretation, and visualization of metabolic pathways.

Introduction: The Role of Glutamine in Neuronal Metabolism

Glutamine is the most abundant amino acid in the brain and plays a pivotal role in neuronal function. It is a key component of the glutamate-glutamine cycle, a metabolic partnership between neurons and astrocytes that is essential for maintaining the supply of the primary excitatory neurotransmitter, glutamate, and the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1][2][3] Astrocytes take up glutamate from the synaptic cleft, convert it to glutamine via glutamine synthetase, and release glutamine into the extracellular space.[1][2] Neurons then take up this glutamine and convert it back to glutamate using phosphate-activated glutaminase. This cycle is crucial for sustaining neurotransmission and protecting neurons from excitotoxicity.

Stable isotope tracers, such as 13C-labeled glutamine, are powerful tools for dissecting these complex metabolic pathways in living systems. By tracing the fate of the 13C label, researchers can quantify metabolic fluxes and understand how different conditions or therapeutic interventions affect neuronal metabolism.

Principle of this compound Tracing

When this compound is introduced into a neuronal system, the 13C label at the C2 position allows for the specific tracking of its metabolic fate. The primary pathways of interest are:

-

Conversion to Glutamate and GABA: In neurons, glutaminase converts this compound to L-Glutamate-2-13C. Subsequently, glutamate decarboxylase (GAD) can convert L-Glutamate-2-13C into GABA, with the label appearing at the C1 position of GABA. This allows for the direct measurement of GABA synthesis from glutamine.

-

Entry into the TCA Cycle: L-Glutamate-2-13C can be converted to α-ketoglutarate-2-13C by glutamate dehydrogenase or a transaminase. This labeled α-ketoglutarate then enters the tricarboxylic acid (TCA) cycle. Tracking the distribution of the 13C label into downstream TCA cycle intermediates and related amino acids (e.g., aspartate) provides insights into mitochondrial metabolism and energy production.

The specific labeling pattern generated from this compound can help to distinguish different metabolic routes and quantify their relative contributions.

Key Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the primary metabolic fates of the 13C label from this compound in neurons.

Experimental Protocols

Due to the limited availability of specific protocols for this compound, the following are representative methodologies adapted from studies using other 13C-labeled glutamine isotopes. Researchers should optimize these protocols for their specific experimental system.

In Vitro Labeling of Primary Neuronal Cultures

This protocol is adapted from studies using [U-13C5]glutamine in primary neuronal cultures.

Materials:

-

Primary neuronal cell culture (e.g., cortical or hippocampal neurons)

-

Neurobasal medium (or other appropriate neuronal culture medium)

-

B-27 supplement

-

This compound (sterile, cell culture grade)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold (-80°C)

-

Water, ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

Procedure:

-

Culture Preparation: Plate primary neurons at the desired density and culture until mature (e.g., DIV 10-14).

-

Labeling Medium Preparation: Prepare neuronal culture medium containing the desired concentration of this compound. A common starting concentration is 0.5 mM, replacing the unlabeled L-glutamine in the standard medium.

-

Labeling:

-

Aspirate the existing culture medium from the neuronal cultures.

-

Wash the cells once with warm PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate for a specific duration (e.g., 1, 4, 8, or 24 hours) to achieve isotopic steady-state. The time required will depend on the specific metabolic fluxes of interest.

-

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol (-80°C) to each well to quench metabolism.

-

Scrape the cells in the methanol solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

-

Store the dried metabolite extracts at -80°C until analysis by NMR or mass spectrometry.

-

In Vivo Labeling in Rodent Models

This protocol is a general representation for in vivo stable isotope tracing studies in the brain.

Materials:

-

Rodent model (e.g., mouse or rat)

-

This compound (sterile, injectable grade)

-

Saline solution (sterile)

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for brain tissue collection

-

Liquid nitrogen

-

Tissue homogenization equipment

-

Perchloric acid (PCA) or other extraction solvent

Procedure:

-

Animal Preparation: Acclimatize the animals to the experimental conditions.

-

Tracer Administration:

-

Dissolve this compound in sterile saline to the desired concentration.

-

Administer the tracer via intravenous (IV) infusion or intraperitoneal (IP) injection. For IV infusion, a bolus followed by a continuous infusion is often used to achieve and maintain a steady-state concentration in the plasma. Infusion protocols should be optimized based on pharmacokinetic studies.

-

-

Labeling Period: Allow the tracer to circulate and be metabolized for a predetermined period (e.g., 30, 60, or 120 minutes).

-

Tissue Collection:

-

Anesthetize the animal.

-

Rapidly dissect the brain region of interest.

-

Immediately freeze the tissue in liquid nitrogen to quench all metabolic activity.

-

-

Metabolite Extraction:

-

Homogenize the frozen brain tissue in a cold extraction solution (e.g., 6% perchloric acid).

-

Centrifuge the homogenate to pellet proteins and other macromolecules.

-

Neutralize the supernatant (e.g., with potassium hydroxide).

-

Lyophilize the neutralized extract to remove water.

-

Reconstitute the dried extract in an appropriate solvent for NMR or mass spectrometry analysis.

-

Analytical Techniques

The analysis of 13C-labeled metabolites is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

13C NMR Spectroscopy

13C NMR allows for the direct detection of the 13C label and provides information about its position within a molecule. This is crucial for distinguishing between different isotopomers and elucidating metabolic pathways. High-field NMR spectrometers are required for sufficient sensitivity and resolution.

Mass Spectrometry (MS)

MS, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is a highly sensitive technique for detecting and quantifying labeled metabolites. MS measures the mass-to-charge ratio of ions, allowing for the determination of the number of 13C atoms incorporated into a molecule (mass isotopomer distribution). Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions.

Quantitative Data

The following tables summarize representative quantitative data from studies using 13C-labeled substrates to investigate neuronal metabolism. Note: These data are from studies using various 13C-labeled substrates (e.g., [1-13C]glucose, [2-13C]acetate) and are provided as illustrative examples due to the scarcity of data specifically from this compound studies.

Table 1: Metabolic Flux Rates in the Human Brain Cortex (at rest)

| Metabolic Flux | Rate (μmol/g/min) | Labeled Substrate Used | Reference |

| Total Tricarboxylic Acid (TCA) Cycle Rate | 0.77 ± 0.07 | [1-13C]glucose | |

| Neuronal TCA Cycle Rate | 0.71 ± 0.08 | [1-13C]glucose | |

| Glial TCA Cycle Rate | 0.06 ± 0.02 | [1-13C]glucose | |

| Glutamate-Glutamine Cycle Rate (Vcyc) | 0.32 ± 0.05 | [1-13C]glucose | |

| Anaplerotic Glutamine Synthesis (Vana) | 0.04 ± 0.02 | [1-13C]glucose |

Table 2: Contribution of GABAergic and Glutamatergic Neurotransmission to Metabolism in Rat Cortex

| Parameter | Value | Labeled Substrate Used | Reference |

| GABA/Gln Cycle Flux (% of total neurotransmitter cycling) | 23% | [1,6-13C2]glucose & [2-13C]acetate | |

| GABA/Gln Cycle Flux (% of total neuronal TCA cycle flux) | 18% | [1,6-13C2]glucose & [2-13C]acetate | |

| Vcyc/VTCAn (GABAergic) | 0.63 ± 0.10 | [2-13C]acetate | |

| Vcyc/VTCAn (Glutamatergic) | 0.45 ± 0.09 | [2-13C]acetate |

Logical Workflow for a 13C-Glutamine Tracing Experiment

The following diagram outlines the logical workflow for a typical metabolic tracing experiment using this compound.

Conclusion

This compound offers a valuable tool for probing specific aspects of neuronal glutamine metabolism, particularly the synthesis of GABA and the entry of glutamine-derived carbon into the TCA cycle. While direct experimental data for this specific isotopologue in neuronal systems is emerging, the principles and methodologies outlined in this guide provide a solid foundation for designing and interpreting such studies. By combining careful experimental design, robust analytical techniques, and appropriate metabolic modeling, researchers can leverage this compound to gain deeper insights into the intricate metabolic landscape of the brain in both health and disease.

References

- 1. pnas.org [pnas.org]

- 2. Metabolic Flux and Compartmentation Analysis in the Brain In vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Metabolic Flux: An In-depth Technical Guide to L-Glutamine-2-13C Labeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Glutamine-2-13C in metabolic research. Stable isotope tracing with 13C-labeled glutamine is a powerful technique for elucidating the intricate pathways of cellular metabolism, particularly in the context of diseases such as cancer. This document details the metabolic fate of the 2-13C label, presents experimental protocols, and explores the signaling networks that regulate glutamine utilization.

Introduction to 13C Labeling with L-Glutamine

Stable isotope labeling is a cornerstone of metabolic research, enabling the tracing of atoms through biochemical pathways. By replacing the naturally abundant 12C with the heavy isotope 13C in a nutrient source like glutamine, researchers can follow the journey of these labeled carbons as they are incorporated into various downstream metabolites.[1] This technique, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the quantification of metabolic fluxes—the rates of reactions within a metabolic network.

Glutamine is a critical nutrient for highly proliferative cells, serving as a major source of carbon and nitrogen for the synthesis of nucleotides, amino acids, and lipids, and for replenishing tricarboxylic acid (TCA) cycle intermediates (anaplerosis).[2] Dysregulated glutamine metabolism is a hallmark of many cancers, making it a key area of investigation for therapeutic development.

Different isotopologues of 13C-labeled glutamine, such as uniformly labeled [U-13C5]glutamine, [1-13C]glutamine, and the focus of this guide, this compound, provide distinct insights into specific metabolic routes. The choice of tracer is crucial for designing experiments that can precisely answer specific biological questions.[2]

The Metabolic Fate of this compound

The journey of the 13C label from this compound begins with its entry into the cell and its subsequent conversion to glutamate by the enzyme glutaminase (GLS). The 13C label remains on the second carbon of glutamate. From here, glutamate-2-13C is converted to α-ketoglutarate-2-13C, a key intermediate that sits at the crossroads of several major metabolic pathways.

Oxidative Metabolism in the TCA Cycle

In the canonical forward direction of the TCA cycle, α-ketoglutarate-2-13C is oxidatively decarboxylated by α-ketoglutarate dehydrogenase, yielding succinyl-CoA. In this step, the 13C label is lost as 13CO2. Therefore, this compound is not the ideal tracer for following carbon through the full oxidative TCA cycle.

Reductive Carboxylation

Under certain conditions, such as hypoxia or mitochondrial dysfunction, cancer cells can utilize a reverse pathway in the TCA cycle known as reductive carboxylation. In this pathway, α-ketoglutarate is reductively carboxylated to isocitrate, which is then converted to citrate. When using this compound, the 2-13C label is retained in isocitrate and subsequently in citrate. This labeled citrate can then be exported to the cytoplasm and cleaved to generate acetyl-CoA for fatty acid synthesis. Thus, this compound can be a useful tool for tracing the contribution of glutamine to lipogenesis via reductive carboxylation.

The metabolic pathway of this compound is visualized in the following diagram:

References

L-Glutamine-2-13C in the Spotlight: A Technical Guide to Unraveling Central Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

L-glutamine, the most abundant amino acid in human plasma, serves as a critical nutrient for rapidly proliferating cells, including cancer cells and activated immune cells.[1][2] Its role extends beyond protein synthesis, as it is a major carbon and nitrogen source that fuels central carbon metabolism. Stable isotope tracing using 13C-labeled glutamine has become an indispensable tool for elucidating the intricate metabolic pathways that support cell growth and survival.[3] This technical guide provides an in-depth exploration of the application of L-glutamine tracers, with a focus on L-Glutamine-2-13C, in the context of central carbon metabolism. We will delve into key metabolic pathways, present quantitative data from isotope tracing studies, detail experimental protocols, and provide visual representations of the underlying biochemical networks.

The Central Role of Glutamine in Cellular Metabolism

Glutamine metabolism is integral to several key cellular processes. It contributes to nucleotide and lipid synthesis, glutathione production, and serves as an anaplerotic substrate to replenish tricarboxylic acid (TCA) cycle intermediates.[4][5] Two major pathways dictate the fate of glutamine-derived carbon: glutaminolysis and reductive carboxylation.

Glutaminolysis: In this pathway, glutamine is first converted to glutamate by glutaminase (GLS). Glutamate is then deaminated to α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases. α-KG enters the TCA cycle and is oxidized, contributing to energy production and the synthesis of biosynthetic precursors.

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate. This "reverse" flux through the TCA cycle is a significant pathway for de novo lipogenesis.

Tracing Glutamine's Fate: The Power of 13C Isotopes

Stable isotope tracers, such as uniformly labeled [U-13C5]glutamine or positionally labeled variants like [1-13C]glutamine and [5-13C]glutamine, are powerful tools to trace the metabolic fate of glutamine carbons. While this compound is less commonly cited in the literature compared to other isotopologues, its use would theoretically allow for the tracking of the C2 carbon of glutamine as it traverses metabolic pathways. Upon conversion to the M+1 α-ketoglutarate, this labeled carbon would be at the C2 position. Subsequent decarboxylation reactions in the TCA cycle would lead to its removal as 13CO2, providing insights into oxidative metabolism.

The choice of tracer is critical for addressing specific biological questions. For instance, [U-13C5]glutamine is ideal for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis. In contrast, [1-13C]glutamine and [5-13C]glutamine are particularly useful for dissecting the relative contributions of oxidative and reductive metabolism.

Quantitative Insights from 13C-Glutamine Tracing Studies

Metabolic flux analysis using 13C-labeled glutamine provides quantitative data on the contribution of glutamine to various metabolic pools. The tables below summarize key findings from studies utilizing 13C-glutamine tracers to investigate central carbon metabolism in different cell types.

| Cell Type | Tracer | Metabolite | Isotope Labeling | Key Finding | Reference |

| CD8+ T effector cells (in vivo) | U-[13C]glutamine | Citrate | ~45% M+4 | Glutamine contributes more carbon to the TCA cycle than glucose. | |

| CD8+ T effector cells (in vivo) | U-[13C]glutamine | Malate | ~45% M+4 | Significant glutamine anaplerosis in the TCA cycle. | |

| CD8+ T effector cells (in vivo) | U-[13C]glucose | Citrate | ~30% M+2 | Lower contribution of glucose to the TCA cycle compared to glutamine. | |

| CD8+ T effector cells (in vivo) | U-[13C]glucose | Malate | ~20% M+2 | Lower contribution of glucose to the TCA cycle compared to glutamine. | |

| Human Burkitt lymphoma P493 cells | [U-13C,15N]-glutamine | Citrate | Significant contribution | Glutamine metabolism via the TCA cycle persists under hypoxia. | |

| Human Burkitt lymphoma P493 cells | [U-13C,15N]-glutamine | Fumarate, Malate, Citrate | Significantly increased | A glucose-independent TCA cycle is solely supported by glutamine under glucose deprivation. |

Experimental Corner: Protocols for 13C-Glutamine Metabolic Flux Analysis

The successful execution of a 13C-glutamine tracing study requires meticulous attention to experimental detail. Below are generalized protocols for key steps in the workflow, from cell culture to metabolite analysis.

Cell Culture and Isotope Labeling

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions. An example using the A549 human lung adenocarcinoma cell line is referenced.

-

Media Preparation: Utilize a specialized basal medium, such as Dulbecco's modified Eagle medium (DMEM) or RPMI-1640, that lacks the substrate of interest (e.g., glutamine). Supplement this medium with the desired 13C-labeled glutamine tracer (e.g., this compound, [U-13C5]glutamine).

-

Cell Seeding: Seed cells at an appropriate density to ensure they are in the exponential growth phase during the labeling period.

-

Labeling: Replace the standard culture medium with the 13C-labeling medium. The duration of labeling is critical and needs to be determined empirically to achieve isotopic steady state for the metabolites of interest. For TCA cycle intermediates, this is often achieved within a few hours.

Metabolite Extraction

Rapid quenching of metabolic activity is crucial to prevent alterations in metabolite levels during sample processing.

-

Quenching: Place the cell culture plate on ice. Quickly aspirate the medium and wash the cells with ice-cold saline (0.9% NaCl). Immediately add a pre-chilled extraction solvent, typically a methanol-water mixture (e.g., 400 µL of -20 °C methanol followed by 200 µL of ice-cold distilled water), to the cells.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell suspension to a microcentrifuge tube.

-

Phase Separation: For separating polar and non-polar metabolites, a common method involves adding a non-polar solvent like chloroform. The mixture is vortexed and centrifuged, resulting in an upper aqueous phase (containing polar metabolites) and a lower organic phase (containing lipids).

Sample Preparation for Mass Spectrometry

The extracted metabolites need to be prepared for analysis by either gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

-

Derivatization for GC-MS (Polar Metabolites): The dried polar metabolite extracts are chemically derivatized to increase their volatility. A common method involves two steps:

-

Oximation: Add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

-

-

Derivatization for GC-MS (Fatty Acids): Fatty acids are typically converted to their fatty acid methyl esters (FAMEs) for GC-MS analysis.

-

Add a solution of 2% sulfuric acid in methanol to the dried fatty acid samples.

-

Incubate at 60 °C.

-

Perform a liquid-liquid extraction using hexane. The upper hexane phase containing the FAMEs is collected for analysis.

-

-

LC-MS/MS Analysis: For LC-MS/MS, derivatization is often not required. The dried extracts are simply reconstituted in an appropriate solvent compatible with the LC mobile phase.

Mass Spectrometry Analysis and Data Interpretation

-

GC-MS: The derivatized samples are injected into the GC-MS system. The mass spectrometer is operated in full scan mode or selected ion monitoring (SIM) mode to detect the mass isotopomer distributions (MIDs) of the target metabolites.

-

LC-MS/MS: The reconstituted samples are analyzed by LC-MS/MS. This technique is particularly well-suited for the analysis of polar metabolites and can distinguish between isomers.

-

Data Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of 13C and to determine the fractional enrichment of the label in each metabolite. This information is then used to calculate metabolic fluxes through the relevant pathways.

Visualizing the Metabolic Network

Understanding the flow of carbon from glutamine through central metabolic pathways is greatly facilitated by visual diagrams. The following diagrams, generated using the DOT language, illustrate key aspects of glutamine metabolism.

Caption: Overview of major glutamine metabolic pathways.

Caption: Experimental workflow for 13C-glutamine tracing.

Conclusion

The use of 13C-labeled glutamine tracers, including the potential application of this compound, provides a powerful and quantitative approach to dissect the complexities of central carbon metabolism. By combining stable isotope labeling with advanced mass spectrometry techniques, researchers can gain unprecedented insights into the metabolic reprogramming that underlies various physiological and pathological states. This knowledge is crucial for identifying novel therapeutic targets and developing next-generation strategies for diseases with altered metabolism, such as cancer. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals to design and execute robust metabolic studies, ultimately advancing our understanding of cellular function and disease.

References

- 1. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

role of L-Glutamine-2-13C in TCA cycle analysis

An In-depth Technical Guide on the Role of L-Glutamine-13C Isotopologues in TCA Cycle Analysis

Abstract

Glutamine is a critical nutrient for rapidly proliferating cells, serving as a key anaplerotic source to replenish tricarboxylic acid (TCA) cycle intermediates, and a precursor for biosynthesis of nucleotides, lipids, and amino acids.[1][2][3] Stable Isotope Resolved Metabolomics (SIRM) using 13C-labeled glutamine is a powerful technique to trace its metabolic fate and quantify the flux through central carbon metabolism. This guide provides a technical overview of the principles, experimental protocols, and data interpretation for using 13C-labeled glutamine to analyze the TCA cycle, with a specific focus on L-Glutamine-2-13C and a comparative analysis with more commonly utilized isotopologues like [U-13C5]glutamine. This document is intended for researchers, scientists, and drug development professionals engaged in metabolic research.

Introduction: Glutamine's Central Role in Cellular Metabolism

The TCA cycle is a fundamental metabolic hub, essential for cellular energy production and for providing precursors for a wide range of biosynthetic pathways. The process of removing TCA cycle intermediates for biosynthesis is known as cataplerosis . To maintain the cycle's function, these intermediates must be replenished in a process called anaplerosis .[4][5]

In many cell types, particularly cancer cells, glutamine is a primary anaplerotic substrate. It enters the TCA cycle following its conversion to glutamate and then to the TCA intermediate α-ketoglutarate (α-KG). From α-KG, glutamine carbons can proceed in two main directions:

-

Oxidative Metabolism (Forward TCA Cycle): α-KG is oxidized to succinate, fumarate, and malate, generating reducing equivalents (NADH, FADH2) for ATP production. This is the canonical, energy-producing direction of the cycle.

-

Reductive Carboxylation (Reverse TCA Cycle): Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can be reductively carboxylated to form isocitrate and then citrate. This citrate can be exported to the cytosol and cleaved to produce acetyl-CoA, a primary building block for de novo fatty acid synthesis.

Tracing the path of glutamine-derived carbons through these pathways provides profound insights into the metabolic state of the cell. Stable isotope tracing with 13C-labeled glutamine, coupled with mass spectrometry, allows for the precise quantification of these metabolic fluxes.

Selecting the Appropriate 13C-Glutamine Tracer

The choice of which carbon atom(s) to label on the glutamine molecule is critical, as it determines the information that can be extracted from the experiment. While various labeled forms are available, [U-13C5]glutamine is the most common tracer for a comprehensive view of glutamine metabolism.

Theoretical Tracing of this compound

This compound introduces a single labeled carbon at the second position. Its journey through the TCA cycle is as follows:

-

Entry: this compound is converted to L-Glutamate-2-13C and subsequently to α-Ketoglutarate-2-13C. This results in an M+1 labeled α-KG pool.

-

Oxidative Pathway: The first decarboxylation step in the TCA cycle (α-KG to Succinyl-CoA) removes the C1 carbon of α-KG. The 13C label at the C2 position is retained, becoming the C1 position of Succinyl-CoA. This M+1 label then propagates through succinate, fumarate, and malate.

-

Reductive Pathway: α-Ketoglutarate-2-13C is reductively carboxylated to Isocitrate and then Citrate. The label is retained, producing M+1 citrate.

While this compound can confirm the entry of glutamine into the TCA cycle, its utility is limited because it generates M+1 isotopologues in both oxidative and reductive pathways. These single-mass shifts can be more challenging to distinguish from the natural 13C abundance and provide less definitive information about pathway directionality compared to other tracers.

Commonly Used Glutamine Tracers

-

[U-13C5]Glutamine: This uniformly labeled tracer is highly informative. In the first turn of the oxidative TCA cycle, it generates M+4 isotopologues of succinate, fumarate, and malate. In the reductive pathway, it produces M+5 citrate. The distinct, high-mass isotopologues are easily detected and provide a clear signature for each pathway.

-

[1-13C]Glutamine: The label on the first carbon is lost as 13CO2 during the oxidative conversion of α-KG to succinyl-CoA. Therefore, no label is incorporated into downstream TCA intermediates via the oxidative pathway. However, the label is fully retained during reductive carboxylation, producing M+1 citrate. This makes it a specific tracer for the reductive pathway.

-

[5-13C]Glutamine: This tracer is particularly useful for tracking the contribution of glutamine to lipid synthesis via reductive carboxylation. The C5 of glutamine becomes the C1 of acetyl-CoA after reductive carboxylation and cleavage of M+1 citrate.

Glutamine Metabolic Pathways and Tracing

Glutamine enters the mitochondria and is converted to α-ketoglutarate, a key entry point into the TCA cycle. From there, its carbons can flow forward (oxidative) or backward (reductive), depending on the cell's metabolic state.

References

- 1. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ins and Outs of the TCA Cycle: The Central Role of Anaplerosis | Annual Reviews [annualreviews.org]

- 5. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Unraveling Amino Acid Metabolism: An In-depth Technical Guide to L-Glutamine-2-¹³C Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, including cancer cells.[1][2] It serves as a key source of carbon and nitrogen for the synthesis of nucleotides, non-essential amino acids, and the antioxidant glutathione.[2][3] Furthermore, glutamine plays a pivotal role in cellular bioenergetics through its entry into the tricarboxylic acid (TCA) cycle, a process known as anaplerosis.[3] The study of glutamine metabolism is therefore crucial for understanding the metabolic reprogramming that underpins various pathological states, particularly in oncology, and for the development of targeted therapeutics.

Stable isotope tracing using molecules like L-Glutamine-2-¹³C offers a powerful methodology to delineate the metabolic fate of glutamine within cellular systems. By replacing a specific carbon atom with its heavy isotope, ¹³C, researchers can track the incorporation of this label into downstream metabolites, providing a dynamic view of metabolic fluxes and pathway activities. This technical guide provides an in-depth overview of the application of L-Glutamine-2-¹³C and other glutamine isotopologues in exploring amino acid metabolism, complete with experimental protocols, data presentation guidelines, and visualizations of key metabolic and signaling pathways.

Key Metabolic Pathways of Glutamine

Glutamine metabolism is multifaceted, with two primary pathways being central to its role in cellular bioenergetics and biosynthesis: glutaminolysis and reductive carboxylation.

-

Glutaminolysis: This is the canonical pathway for glutamine utilization. Glutamine is first converted to glutamate by the enzyme glutaminase (GLS). Glutamate is then deaminated to the TCA cycle intermediate α-ketoglutarate (α-KG) by glutamate dehydrogenase (GDH) or transaminases. α-KG is subsequently oxidized in the TCA cycle to generate ATP and biosynthetic precursors.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-KG can undergo reductive carboxylation to form isocitrate, which is then converted to citrate. This process, catalyzed by isocitrate dehydrogenase (IDH), provides a crucial source of cytosolic acetyl-CoA for de novo lipogenesis, a hallmark of many cancer cells.

The choice of ¹³C-labeled glutamine tracer is critical for dissecting these pathways. While this guide focuses on L-Glutamine-2-¹³C, other commonly used tracers include [U-¹³C₅]glutamine, [1-¹³C]glutamine, and [5-¹³C]glutamine, each offering unique insights into specific metabolic routes. For instance, [U-¹³C₅]glutamine is effective for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis. In contrast, [5-¹³C]glutamine is particularly useful for tracing the contribution of reductive carboxylation to lipid synthesis, as the label is retained in acetyl-CoA only through this pathway.

Signaling Pathways Regulating Glutamine Metabolism

Glutamine metabolism is tightly regulated by a complex network of signaling pathways that are often dysregulated in disease states. Understanding these regulatory networks is essential for identifying potential therapeutic targets.

Several key signaling pathways are intricately linked to the control of glutamine metabolism:

-

c-Myc: The proto-oncogene c-Myc is a critical transcriptional regulator of glutaminolysis. It upregulates the expression of genes encoding the glutamine transporter SLC1A5 (ASCT2) and glutaminase (GLS), thereby promoting glutamine uptake and its conversion to glutamate.

-

mTORC1: The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. mTORC1 signaling is activated by amino acids, including glutamine and leucine, and in turn, it promotes glutamine metabolism. This creates a positive feedback loop where glutamine uptake and metabolism stimulate a key signaling pathway that further enhances these processes. The production of α-KG from glutamine enhances mTORC1 signaling.

-

KRAS: The oncogenic KRAS signaling pathway is also known to drive glutamine metabolism in cancer cells. KRAS-transformed cells often exhibit a heightened dependency on glutamine for their growth and proliferation.

-

Other Pathways: Additional signaling molecules such as Akt, Ras, and AMPK can influence glutamine metabolism by activating glycolytic enzymes, leading to an increased reliance on glutamine to fuel the TCA cycle.

The intricate interplay of these signaling pathways highlights the central role of glutamine metabolism in cellular homeostasis and its dysregulation in diseases like cancer.

Experimental Protocols for ¹³C-Glutamine Tracing

A typical stable isotope tracing experiment using L-Glutamine-2-¹³C involves several key steps, from cell culture and isotope labeling to metabolite extraction and analysis. The following protocols provide a general framework that can be adapted to specific experimental needs.

In Vitro Cell Culture and Isotope Labeling

This protocol is adapted for adherent cell lines.

Materials:

-

Cell line of interest (e.g., A549 human lung adenocarcinoma)

-

Complete growth medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

DMEM medium containing L-Glutamine-2-¹³C (or other desired isotopologue) and potentially ¹³C-labeled glucose, depending on the experimental design.

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to attach and reach the desired confluency (typically exponential growth phase).

-

Media Preparation: Prepare the labeling medium by supplementing DMEM with the desired concentration of L-Glutamine-2-¹³C, dFBS, and other necessary components like glucose and penicillin/streptomycin. The concentration of the tracer should be carefully considered to mimic physiological conditions or to achieve a specific labeling enrichment.

-

Isotope Labeling:

-

Aspirate the growth medium from the cells.

-

Wash the cells twice with PBS to remove any remaining unlabeled glutamine.

-

Add the pre-warmed labeling medium to the cells.

-

-

Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time is critical for achieving isotopic steady-state, where the fractional enrichment of the tracer in intracellular metabolites no longer changes over time. This can range from a few hours to over 24 hours, depending on the cell type and the metabolites of interest. It is often necessary to perform a time-course experiment to determine the optimal labeling duration.

In Vivo Isotope Infusion

For in vivo studies, stable isotopes are typically administered via infusion.

Materials:

-

Animal model (e.g., mouse with tumor xenograft)

-

L-Glutamine-¹³C₅ solution prepared in a 1:1 ratio of molecular biology grade water and 1.8% saline, sterile filtered.

-

Programmable multi-syringe infusion pump.

Procedure:

-

Animal Preparation: Mice may be fasted for 12-16 hours, although this is not always necessary for glutamine infusion. Anesthetize the animal.

-

Isotope Infusion:

-

Administer a bolus of L-Glutamine-¹³C₅ (e.g., 0.2125 mg/g body mass) over 1 minute in a saline solution.

-

Follow with a continuous infusion (e.g., 0.004 mg/g body mass per minute) for the desired duration (e.g., 5-6 hours).

-

-

Sample Collection: At the end of the infusion, collect blood and tissues of interest and immediately process them for metabolite extraction.

Metabolite Extraction

The goal of this step is to quench metabolic activity and efficiently extract intracellular metabolites.

Materials:

-

Cold quenching solution (e.g., 80:20 methanol:water solution, pre-chilled to -80°C)

-

Cell scraper

-

Centrifuge

Procedure:

-

Quenching:

-

Quickly aspirate the labeling medium.

-

Immediately add the ice-cold quenching solution to the culture plate to arrest all enzymatic activity.

-

-

Cell Lysis and Collection:

-

Scrape the cells from the plate in the quenching solution.

-

Transfer the cell suspension to a microcentrifuge tube.

-

-

Extraction:

-

Vortex the cell suspension vigorously.

-

Centrifuge at high speed (e.g., 18,000 x g) at 4°C for 20 minutes to pellet cell debris.

-

-

Supernatant Collection: Transfer the supernatant containing the extracted metabolites to a new tube for analysis.

Analytical Techniques: Mass Spectrometry and NMR

The extracted metabolites are then analyzed to determine the extent of ¹³C incorporation.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique for analyzing ¹³C-labeled metabolites. Metabolites are chemically derivatized to increase their volatility before separation by GC and detection by MS. The resulting mass spectra allow for the identification of metabolites and the quantification of different isotopologues (molecules of the same compound that differ only in their isotopic composition).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful tool for metabolomics, particularly for analyzing polar metabolites and long-chain fatty acids. It offers the advantage of not requiring derivatization for many compounds. Combining LC with tandem mass spectrometry (MS/MS) can provide high specificity and sensitivity for identifying and quantifying labeled metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR can also be used to measure the incorporation of ¹³C into various metabolites. While generally less sensitive than MS, NMR can provide information about the specific position of the ¹³C label within a molecule, which can be valuable for elucidating complex metabolic pathways. Hyperpolarized ¹³C NMR is an emerging technique that can dramatically increase the signal-to-noise ratio, enabling in vivo imaging of metabolic fluxes.

Data Presentation and Interpretation

The analysis of ¹³C tracing experiments generates large and complex datasets. Clear and structured presentation of this data is essential for interpretation and comparison across different experimental conditions.

Mass Isotopologue Distribution (MID)

The primary output of a mass spectrometry-based tracing experiment is the mass isotopologue distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue. For example, for a metabolite with four carbon atoms, the MID would show the relative proportions of M+0 (unlabeled), M+1 (one ¹³C), M+2 (two ¹³C), M+3 (three ¹³C), and M+4 (four ¹³C) species.

Data Tables

Quantitative data should be summarized in clearly structured tables. This allows for easy comparison of isotopic enrichment across different experimental groups (e.g., control vs. drug-treated cells).

Table 1: Fractional ¹³C Enrichment in Key Metabolites from L-Glutamine-¹³C₅ Tracing in CD8 T cells

| Metabolite | In Vivo Fractional Enrichment (%) |

| Glutamine (M+5) | ~35% |

| Citrate (M+4) | ~45% |

| Malate (M+4) | ~45% |

| Data derived from in vivo infusion of U-[¹³C]glutamine in Listeria monocytogenes-infected mice, showing the contribution of glutamine to the TCA cycle in effector CD8 T cells. |

Table 2: Time-Dependent Metabolism of [¹³C]Glutamine in Human Kidney Slices

| Time (hours) | Glutamine Removed (µmol/g protein) | Ammonia Produced (µmol/g protein) | Glutamate Accumulated (µmol/g protein) |

| 1 | 332 ± 42 | 38 ± 11 | - |

| 2 | 490 ± 44 | 90 ± 21 | - |

| 4 | 664 ± 60 | 195 ± 11 | - |

| Data from experiments with human precision-cut renal cortical slices incubated with 2 mM [¹³C]glutamine. |

Metabolic Flux Analysis (MFA)

While MIDs provide a snapshot of isotopic labeling, they do not directly measure the rates of metabolic reactions. Metabolic Flux Analysis (MFA) is a computational modeling technique that uses the isotopic labeling data, along with other physiological measurements (e.g., nutrient uptake and secretion rates), to calculate intracellular metabolic fluxes. ¹³C-MFA can provide a quantitative understanding of how cells utilize different metabolic pathways and how these pathways are altered in response to genetic or environmental perturbations.

Applications in Drug Development

The ability to trace glutamine metabolism has significant implications for drug development, particularly in oncology. Many cancer cells are "addicted" to glutamine, making the enzymes in the glutamine metabolic pathway attractive targets for therapeutic intervention.

-

Target Validation: ¹³C-glutamine tracing can be used to confirm that a drug candidate effectively inhibits its intended target in the glutamine metabolic pathway. For example, a glutaminase inhibitor should lead to a decrease in the conversion of ¹³C-glutamine to ¹³C-glutamate.

-

Biomarker Discovery: Metabolic profiling of ¹³C-labeled metabolites can help identify biomarkers that predict a response to a particular therapy.

-

Understanding Drug Resistance: Isotope tracing can be employed to investigate the metabolic reprogramming that occurs as cancer cells develop resistance to a drug, potentially revealing new therapeutic strategies to overcome this resistance.

Conclusion

L-Glutamine-2-¹³C and other stable isotope tracers are indispensable tools for elucidating the complexities of amino acid metabolism. By providing a dynamic view of metabolic pathways, these techniques offer invaluable insights into the metabolic reprogramming that occurs in various diseases, particularly cancer. The detailed protocols and data interpretation guidelines presented in this guide are intended to equip researchers, scientists, and drug development professionals with the knowledge to effectively design, execute, and interpret ¹³C-glutamine tracing experiments, ultimately advancing our understanding of cellular metabolism and facilitating the development of novel therapeutics.

References

A Technical Guide to the Synthesis and Isotopic Purity of L-Glutamine-2-13C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic purity analysis of L-Glutamine-2-13C, a critical isotopically labeled amino acid for metabolic research and drug development. This document details potential synthetic routes, methodologies for assessing isotopic enrichment, and relevant experimental protocols.

Synthesis of this compound

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and stereoselective route to this compound, primarily utilizing the enzyme Glutamine Synthetase (GS). This enzyme catalyzes the ATP-dependent condensation of glutamate with ammonia to form glutamine.[1][2][3][4] By using L-glutamic acid-2-¹³C as the substrate, the ¹³C label is directly incorporated into the L-glutamine product at the desired position.

Key Reaction:

L-Glutamic acid-2-¹³C + NH₃ + ATP ---(Glutamine Synthetase, Mg²⁺/Mn²⁺)---> L-Glutamine-2-¹³C + ADP + Pi

Advantages of this method include:

-

High Stereospecificity: The enzyme ensures the production of the biologically active L-isomer.

-

Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous solutions at or near physiological pH and temperature, minimizing side reactions and racemization.

-

High Purity: The specificity of the enzyme often leads to a cleaner product with fewer byproducts.

Experimental Protocol: Enzymatic Synthesis of this compound

This protocol is a generalized procedure based on the known function of glutamine synthetase. Optimization of specific parameters such as enzyme and substrate concentrations, temperature, and reaction time may be required.

Materials:

-

L-Glutamic acid-2-¹³C

-

Glutamine Synthetase (commercially available)

-

Adenosine triphosphate (ATP)

-

Ammonium chloride (NH₄Cl)

-

Magnesium chloride (MgCl₂) or Manganese chloride (MnCl₂)

-

Tricine or Tris buffer

-

Cation exchange chromatography resin (e.g., Dowex 50W)

-

Deionized water

Procedure:

-

Reaction Setup: In a temperature-controlled vessel, prepare a reaction buffer (e.g., 100 mM Tricine, pH 7.5) containing 50 mM MgCl₂ (or 5 mM MnCl₂), 20 mM ATP, and 100 mM NH₄Cl.

-

Substrate Addition: Dissolve L-Glutamic acid-2-¹³C in the reaction buffer to a final concentration of 50 mM.

-

Enzyme Addition: Initiate the reaction by adding a predetermined amount of Glutamine Synthetase. The optimal enzyme concentration should be determined empirically.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for 2-4 hours. Monitor the reaction progress by taking aliquots at different time points and analyzing for the presence of L-Glutamine-2-¹³C using a suitable method like LC-MS.

-

Reaction Termination: Stop the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heat inactivation.

-

Purification:

-

Centrifuge the terminated reaction mixture to pellet the precipitated protein.

-

Apply the supernatant to a cation exchange chromatography column (e.g., Dowex 50W, H⁺ form).

-

Wash the column with deionized water to remove unreacted substrates and buffer components.

-

Elute the L-Glutamine-2-¹³C using a gradient of ammonium hydroxide (e.g., 0.1 to 2 M).

-

Collect and pool the fractions containing L-Glutamine-2-¹³C.

-

-

Lyophilization: Lyophilize the pooled fractions to obtain the final product as a white solid.

Chemical Synthesis

Chemical synthesis provides an alternative route that can be scaled up for larger quantities. A plausible approach involves the amidation of a suitably protected L-glutamic acid-2-¹³C derivative. A general method for the synthesis of unlabeled L-glutamine from L-glutamic acid has been described, which can be adapted for the labeled compound.[5]

Generalized Chemical Synthesis Pathway:

-

Protection of L-Glutamic acid-2-¹³C: The amino and γ-carboxyl groups of L-glutamic acid-2-¹³C are protected to prevent side reactions during the amidation of the α-carboxyl group. A common protecting group for the amino group is phthaloyl, and the γ-carboxyl group can be protected as an ester.

-

Activation of the α-Carboxyl Group: The α-carboxyl group is activated, for example, by conversion to an acid anhydride.

-

Amidation: The activated α-carboxyl group is reacted with ammonia to form the amide.

-

Deprotection: The protecting groups are removed to yield L-Glutamine-2-¹³C.

Experimental Protocol: Chemical Synthesis of this compound (Generalized)

This protocol is based on a known method for unlabeled glutamine and would require adaptation and optimization for the labeled starting material.

Materials:

-

L-Glutamic acid-2-¹³C

-

Phthalic anhydride

-

Acetic anhydride

-

Concentrated ammonia solution

-

Hydrazine hydrate

-

Hydrochloric acid

-

Organic solvents (e.g., pyridine, dioxane)

Procedure:

-